REACTION_CXSMILES
|
[F:1][C:2]1[C:3]2[CH2:20][S:19][CH2:18][C:4]=2[S:5][C:6]=1[C:7]([O:9][CH2:10][CH:11]([CH2:16][CH3:17])[CH2:12][CH2:13][CH2:14][CH3:15])=[O:8].C1C=C(Cl)C=C(C(OO)=O)C=1>C(OCC)(=O)C>[F:1][C:2]1[C:3]2[C:4](=[CH:18][S:19][CH:20]=2)[S:5][C:6]=1[C:7]([O:9][CH2:10][CH:11]([CH2:16][CH3:17])[CH2:12][CH2:13][CH2:14][CH3:15])=[O:8]
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Name
|
2-ethylhexyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
|
Quantity
|
475 mg
|
Type
|
reactant
|
Smiles
|
FC=1C2=C(SC1C(=O)OCC(CCCC)CC)CSC2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
337 mg
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue was re-dissolved in 10 ml acetic anhydride
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for about 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the product was purified by column (silica gel, hexane:dichloromethane=4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(SC2=CSC=C21)C(=O)OCC(CCCC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 361 mg | |
YIELD: PERCENTYIELD | 76.5% | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |